Enhanced Metabolic Stability via 4,6-Difluoro Substitution vs. Non-Fluorinated Analog
The 4,6-difluoro substitution on the benzothiazole core is a recognized strategy to block cytochrome P450-mediated oxidative metabolism at these positions, thereby extending metabolic half-life. In related 4,6-difluorobenzothiazole-piperazine derivatives, metabolic half-life in human liver microsomes (HLM) exceeds 6 hours, compared to approximately 1.2 hours for non-fluorinated benzothiazole-piperazine analogs. This represents an approximate 5-fold improvement in metabolic stability conferred by the difluoro motif . Although direct experimental data for this specific compound are not yet publicly reported, the class-level inference is strongly supported by SAR data from structurally proximal difluorobenzothiazole-piperazine series .
| Evidence Dimension | In vitro metabolic half-life (t½) in human liver microsomes (predicted class-level range) |
|---|---|
| Target Compound Data | Predicted t½ > 6 h (class-level extrapolation from 4,6-difluorobenzothiazole-piperazine congeners) |
| Comparator Or Baseline | Non-fluorinated benzothiazole-piperazine analog (CAS 346409-49-2): t½ ~1.2 h (class-level reference) |
| Quantified Difference | Approximately 5-fold longer predicted t½ for the 4,6-difluoro compound |
| Conditions | Class-level inference based on human liver microsomal stability data reported for structurally analogous 4,6-difluorobenzothiazole-piperazine derivatives |
Why This Matters
Longer metabolic half-life reduces the need for frequent dosing in in vivo studies, making the 4,6-difluoro compound a more suitable candidate for preclinical pharmacokinetic evaluations compared to non-fluorinated analogs.
